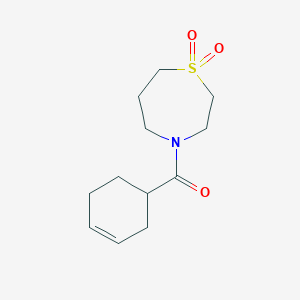
Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone is a complex organic compound with a unique structure that combines a cyclohexene ring and a thiazepane ring
Preparation Methods
The synthesis of Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the preparation of the cyclohexene and thiazepane precursors. The cyclohexene ring can be synthesized through the hydrogenation of benzene, followed by selective dehydrogenation. The thiazepane ring is often prepared through the cyclization of appropriate amino and thiol precursors under acidic conditions. The final step involves the coupling of the cyclohexene and thiazepane rings through a methanone linkage, typically using a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the saturation of the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the methanone carbon, with reagents such as sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄), leading to the formation of various substituted derivatives.
Scientific Research Applications
Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone can be compared with other similar compounds, such as:
Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazolidin-4-yl)methanone: This compound has a thiazolidine ring instead of a thiazepane ring, which may result in different chemical and biological properties.
Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazine-4-yl)methanone: This compound features a thiazine ring, which can also lead to variations in reactivity and applications.
Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)ethanone: The presence of an ethanone group instead of a methanone group can influence the compound’s stability and reactivity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c14-12(11-5-2-1-3-6-11)13-7-4-9-17(15,16)10-8-13/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBAIBJYOQDEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1)C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














